4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-3-methyl-5-methylene-, acetate, (3aR,4S,6R,7R,7aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate is a complex organic compound with a unique structure This compound is known for its intricate molecular arrangement, which includes multiple chiral centers and a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate typically involves multiple steps. The process begins with the preparation of the core structure, which is then functionalized to introduce the acetate group. Common reagents used in the synthesis include organometallic compounds, acids, and bases. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the overall yield. The use of catalysts is also common in industrial processes to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with various enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate is investigated for its potential therapeutic applications. It may have anti-inflammatory or analgesic properties, although more research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
- (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-2-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate
- (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene-6-carboxaldehyde
Uniqueness
What sets (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate apart from similar compounds is its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
81836-13-7 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(1S,2R,6S,7R,8R)-3-methyl-9-methylidene-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate |
InChI |
InChI=1S/C14H18O2/c1-7-4-5-10-12-6-11(13(7)10)8(2)14(12)16-9(3)15/h4,10-14H,2,5-6H2,1,3H3/t10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
WVQDRUDZFCGZPH-KSTCHIGDSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@@H]1[C@@H]3C[C@H]2[C@H](C3=C)OC(=O)C |
Canonical SMILES |
CC1=CCC2C1C3CC2C(C3=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.